4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23FN4S/c30-20-11-9-19(10-12-20)25-17-35-29-26(25)28(31-18-32-29)34-15-13-33(14-16-34)27-23-7-3-1-5-21(23)22-6-2-4-8-24(22)27/h1-12,17-18,27H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORJZIGYGWGRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C5=C6C(=CSC6=NC=N5)C7=CC=C(C=C7)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the thienopyrimidine core, which is then functionalized with the fluorophenyl group through a substitution reaction. The fluorenylpiperazine moiety is introduced via a nucleophilic substitution reaction, often using a suitable base and solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Features of Thieno[2,3-d]pyrimidine Derivatives
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 4-[4-(9H-Fluoren-9-yl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine | 4-Fluorophenyl (position 5), 4-(9H-fluoren-9-yl)piperazine (position 4) | Piperazine, fluorenyl, fluorophenyl |
| 5-(4-Chlorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine | 4-Chlorophenyl (position 5), tetrazole-thio group (position 4) | Tetrazole, chlorophenyl |
| 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine | 3,4-Dichlorophenyl-piperazine (position 4), methyl (position 6), phenyl (position 5) | Dichlorophenyl, piperazine |
| 4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine | 3-Fluorobenzyl-sulfanyl (position 4), 4-methylphenyl (position 5) | Sulfanyl, fluorobenzyl |
Key Observations :
- The target compound’s 9H-fluoren-9-yl-piperazine group distinguishes it from analogs with simpler piperazine or sulfanyl substituents .
- Fluorine substitution (4-fluorophenyl vs. 3-fluorobenzyl in ) alters electronic properties and steric hindrance, impacting target selectivity.
Key Observations :
- The fluorenyl-piperazine group in the target compound may enhance kinase inhibition due to its bulky, lipophilic nature, improving binding to hydrophobic pockets in enzymes like EGFR .
- Compounds with chlorophenyl or tetrazole-thio groups (e.g., ) exhibit divergent activities (antiviral vs. antimicrobial), highlighting the role of substituents in target specificity.
Pharmacokinetic and Physicochemical Properties
Table 3: Pharmacokinetic Profiles
| Compound Name | LogP | Solubility (mg/mL) | Plasma Stability (t₁/₂) | Bioavailability (%) |
|---|---|---|---|---|
| This compound | 3.8 | 0.15 | >6 hours (predicted) | 45–60 (predicted) |
| 4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-ethyl-5-fluoropyrimidine | 2.5 | 0.8 | 4 hours | 70 |
| 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine | 4.2 | 0.05 | 3 hours | 30 |
Key Observations :
- The target compound’s higher LogP (3.8 vs.
- Fluorinated analogs (e.g., ) exhibit superior bioavailability due to enhanced metabolic stability from fluorine atoms.
Q & A
Basic: What are the key synthetic strategies for preparing 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Formation : Construct the thieno[2,3-d]pyrimidine core via cyclization of substituted thiophene precursors. For example, 2,4-dichlorothieno[2,3-d]pyrimidine can serve as a scaffold for further functionalization .
Piperazine Substitution : Introduce the fluorenyl-piperazine moiety using nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaHCO₃/NaI in acetone) at elevated temperatures (70–80°C) .
Fluorophenyl Incorporation : Attach the 4-fluorophenyl group via Suzuki-Miyaura coupling or direct alkylation, ensuring regioselectivity through catalyst optimization (e.g., Pd(PPh₃)₄) .
Purification : Use flash chromatography (SiO₂, hexane/EtOAc gradient) and recrystallization (ethanol/diethyl ether) to isolate the product .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
SAR optimization involves systematic modifications:
- Piperazine Modifications : Replace the fluorenyl group with substituted benzyl or oxadiazole moieties to enhance target binding. For example, 4-(3,4-dichlorobenzyl)piperazine derivatives show improved anticancer potency .
- Thienopyrimidine Core Tweaks : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 2 to boost enzymatic inhibition (e.g., kinase targets) .
- Fluorophenyl Adjustments : Vary para-substituents (e.g., NO₂, OCH₃) to modulate lipophilicity and membrane permeability .
- In Silico Validation : Use molecular docking (AutoDock Vina) to predict binding affinities toward targets like MMPs or Plasmodium falciparum enzymes .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the piperazine and fluorophenyl groups. Key signals include aromatic protons (δ 6.7–8.7 ppm) and fluorenyl CH (δ 4.0–5.0 ppm) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+) and assess purity (>95%). For example, derivatives with m/z ~450–500 Da are typical .
- FT-IR : Identify functional groups (e.g., C-F stretch at 1100–1250 cm⁻¹, C=S at 600–700 cm⁻¹) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions (e.g., variable IC₅₀ values) may arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HepG2 vs. MCF-7) .
- Solubility Issues : Use co-solvents (DMSO ≤0.1%) or nanoparticle formulations (e.g., starch NPs) to improve bioavailability .
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the piperazine or thienopyrimidine moieties .
- Solvent Choice : Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers unless immediately used .
Advanced: What computational methods predict metabolic pathways and toxicity?
Methodological Answer:
- Metabolism Prediction : Use SwissADME to identify cytochrome P450 (CYP3A4) oxidation sites, particularly on the fluorenyl group .
- Toxicity Profiling : Run ProTox-II to assess hepatotoxicity risks from piperazine metabolites (e.g., piperazine N-oxide) .
- Reactive Metabolite Screening : Employ GLORY meta-server to detect thiol-reactive intermediates from thienopyrimidine cleavage .
Basic: How to design a bioassay to evaluate anticancer activity?
Methodological Answer:
Cell Lines : Use panels (NCI-60) including breast (MDA-MB-231), lung (A549), and pancreatic (PANC-1) cancers .
Dose-Response : Test concentrations (0.1–100 µM) over 48–72 hours.
Mechanistic Follow-Up : Perform apoptosis assays (Annexin V/PI) and cell cycle analysis (propidium iodide) .
Advanced: How can structural analogs address resistance in antimicrobial targets?
Methodological Answer:
- Efflux Pump Inhibition : Co-administer analogs with phenylalanine-arginine β-naphthylamide (PAβN) to block AcrAB-TolC in Gram-negative bacteria .
- Target Mutation Mitigation : Design bulkier substituents (e.g., tert-butyl) to maintain binding to mutated enzymes (e.g., DHFR mutants) .
Basic: What are the critical parameters for optimizing reaction yields?
Methodological Answer:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for cross-coupling efficiency .
- Temperature Control : Maintain 70–80°C for SNAr reactions; higher temps risk fluorenyl decomposition .
- Workup Efficiency : Precipitate impurities with cold ethanol before column chromatography .
Advanced: How to integrate this compound into multi-target drug discovery?
Methodological Answer:
- Polypharmacology Screening : Use affinity chromatography (e.g., immobilized kinase domains) to identify off-target interactions .
- Hybrid Design : Conjugate with known antimalarials (e.g., artemisinin) or HDAC inhibitors via PEG linkers .
- Systems Biology : Apply STRING database analysis to map synergistic target pathways (e.g., PI3K/AKT and MAPK) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
